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Introduction
Radium-223 (Ra-223) dichloride, an alpha-emitting radiopharmaceutical, is a targeted therapy

approved for the treatment of patients with castration-resistant prostate cancer (CRPC) with

symptomatic bone metastases and no known visceral metastatic disease.[1][2] As a calcium-

mimetic, Radium-223 is preferentially absorbed in areas of high bone turnover, delivering highly

localized and potent alpha-particle radiation to the sites of bone metastases.[3][4] The short

range of these alpha particles (less than 100 micrometers) minimizes damage to surrounding

healthy tissues, offering a favorable safety profile.[5]

Accurate dosimetry is crucial for optimizing therapeutic efficacy while minimizing toxicity. These

application notes provide a detailed overview of the principles and methodologies for dosimetry

calculations in patients undergoing Radium-223 therapy.

Radium-223 Properties and Decay Chain
Radium-223 has a half-life of 11.4 days and decays to stable Lead-207 through a series of

short-lived daughter nuclides, emitting four alpha particles and two beta particles in the

process. Over 95% of the total 28.2 MeV of energy emitted is in the form of alpha radiation,

which is responsible for the high linear energy transfer (LET) and potent cytotoxic effects. The

high LET of alpha particles induces complex, difficult-to-repair double-strand DNA breaks in

target cells.
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A diagram illustrating the decay chain of Radium-223 is provided below.
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Caption: Radium-223 decay pathway to stable Lead-207.

Mechanism of Action and Therapeutic Rationale
The therapeutic effect of Radium-223 stems from its selective uptake in bone metastases and

the subsequent high-energy, short-range alpha particle emissions.
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Caption: Mechanism of action of Radium-223 in bone metastases.
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Quantitative Data Summary
The following tables summarize key quantitative data related to Radium-223 dosimetry from

various studies.

Table 1: Pharmacokinetics of Radium-223

Time Post-Injection
Percentage of Injected Activity Remaining
in Blood

15 minutes ~22% (range: 9-28%)

4 hours ~3% (range: 1.3-4.95%)

24 hours <1%

Data compiled from studies in patients with castration-resistant prostate cancer.

Table 2: Biodistribution of Radium-223

Organ/Tissue Percentage of Injected Dose (at 4 hours)

Bone ~61%

Intestine ~49%

Initial bone uptake was observed to be around 52% (range 41-57%), with maximum activity in

the bone within 2 hours of dosing.

Table 3: Absorbed Dose Coefficients for Radium-223 Therapy
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Organ/Tissue
Absorbed Dose per Unit Administered
Activity (Gy/MBq) - Alpha Component

Bone Endosteum/Surfaces 0.76 - 5.0

Red Marrow 0.08 - 0.4

Small Intestine Wall 0.005

Upper Large Intestine Wall 0.024

Lower Large Intestine Wall 0.019

Note: These values can vary significantly between patients.

Table 4: Lesion-Specific Absorbed Doses

Study
Mean Absorbed Dose to
Lesions (Gy)

Notes

Pacilio et al. 0.7 (range: 0.2-1.9) After the first injection.

Chittenden et al.
2.3 to 13.1 Gy/MBq (alpha

emissions)

Extremely large range

observed.

Experimental Protocols
Protocol 1: Standard Administration of Radium-223
This protocol outlines the standard clinical procedure for the administration of Radium-223.

1. Patient Eligibility and Preparation:

Confirm diagnosis of castration-resistant prostate cancer with symptomatic bone metastases
and no known visceral metastases.
Perform baseline complete blood count (CBC). Recommended hematologic parameters for
initial treatment: ANC > 1.5 × 10⁹/L, platelets ≥ 100 × 10⁹/L, and hemoglobin ≥ 10.0 g/dL.
A bone scan should be obtained to assess for active osteoblastic metastases prior to the first
therapy.
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A CT scan of the chest, abdomen, and pelvis should be performed to assess for visceral
metastasis.

2. Dose Calculation:

The standard dose is 55 kBq per kg of body weight.
The total volume to be administered is calculated as follows: Volume (mL) = [Body weight
(kg) x 55 kBq/kg] / [Radioactivity concentration (1100 kBq/mL) x Decay correction factor]

3. Administration:

Administer Radium-223 dichloride via slow intravenous injection over 1 minute.
Flush the intravenous line with isotonic saline before and after the injection.
The treatment is typically repeated every 4 weeks for a total of 6 injections.

4. Monitoring:

Perform a CBC before each subsequent injection. For subsequent treatments,
recommended hematologic parameters are: ANC > 1.0 × 10⁹/L and platelets > 50 × 10⁹/L.

Protocol 2: Image-Based Dosimetry using Quantitative
Planar Scintigraphy
This protocol describes a methodology for patient-specific dosimetry using quantitative

imaging.

1. Gamma Camera Calibration:

Calibrate the gamma camera for Radium-223 imaging. This includes measurements of
sensitivity and transmission curves.
Optimal energy windows are typically set at 82, 154, and 270 keV, each with a 20% width.

2. Image Acquisition:

Acquire whole-body scans at a low speed using a medium- or high-energy collimator.
Perform static imaging for 30 minutes.
Optimal timing for serial acquisitions is between 1-5 hours, 18-24 hours, 48-60 hours, and 7-
15 days post-injection to accurately determine the biodistribution and retention.
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3. Image Analysis and Activity Quantification:

Delineate regions of interest (ROIs) over lesions, identified on pre-treatment 99mTc-MDP
bone scans, and co-register with the Radium-223 images.
Quantify the activity in each ROI, applying corrections for background, attenuation, and
scatter.

4. Absorbed Dose Calculation (MIRD Formalism):

Generate time-activity curves for each lesion to calculate the cumulated activity.
Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed dose. The
software utilizes the Medical Internal Radiation Dose (MIRD) formalism, which calculates the
absorbed dose by multiplying the cumulated activity by S-values (absorbed dose per unit
cumulated activity).
S-values can be derived from standard phantom models or, for more accurate lesion-specific
dosimetry, from lesion volumes determined by CT imaging.

Protocol 3: Cellular-Level Dosimetry using Monte Carlo
Simulation
This protocol provides a framework for advanced dosimetry at the cellular level.

1. Image Acquisition and Segmentation:

Obtain high-resolution micro-CT images of bone tissue.
Use segmentation methods, such as fuzzy c-means clustering, to classify different tissue
types within the bone microenvironment (e.g., bone surface, marrow).

2. Monte Carlo Simulation Setup:

Utilize a Monte Carlo code, such as GATE (Geant4 Application for Tomographic Emission),
for the simulation.
Define the geometry based on the segmented micro-CT images.
Model the Radium-223 source distribution based on its known affinity for bone surfaces.

3. Simulation Execution:

Simulate the transport of alpha particles and other decay products through the defined
geometry.
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Track the energy deposition in each voxel of the simulation.

4. Data Analysis:

Calculate the absorbed dose at the voxel level to generate high-resolution dose distribution
maps.
Analyze the number of particle hits and the absorbed dose within specific cellular
compartments to correlate with biological effects.

Clinical Workflow for Radium-223 Therapy and
Dosimetry
A well-structured workflow is essential for the safe and effective delivery of Radium-223

therapy.
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Caption: A typical clinical workflow for Radium-223 therapy.
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Conclusion
The dosimetry of Radium-223 is a complex but critical aspect of its clinical application. While

standard weight-based dosing is the current practice, there is a growing body of evidence

supporting the feasibility and potential benefits of individualized, image-based dosimetry. The

protocols and data presented in these application notes provide a comprehensive resource for

researchers, scientists, and drug development professionals working to advance the

understanding and application of Radium-223 therapy. Further research into patient-specific

dosimetry may lead to personalized treatment strategies that optimize the therapeutic ratio of

this potent alpha-emitter.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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